molecular formula C13H13BrN2O4S B4859253 6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid

6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid

Cat. No.: B4859253
M. Wt: 373.22 g/mol
InChI Key: FUUZBEOXENUPSC-UHFFFAOYSA-N
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Description

6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid is a complex organic compound featuring a thiomorpholine ring, a bromophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a thiol under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of aniline followed by coupling with the thiomorpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
  • 6-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
  • 6-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid

Uniqueness

6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

6-[2-(4-bromoanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S/c14-7-1-3-8(4-2-7)15-11(17)5-10-12(18)16-9(6-21-10)13(19)20/h1-4,9-10H,5-6H2,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUZBEOXENUPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 3
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 4
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 5
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 6
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid

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